molecular formula C18H14Br2N2O6 B4891497 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B4891497
M. Wt: 514.1 g/mol
InChI Key: FOFNRZSKFUZLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can affect the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(2-bromo-4-nitroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O6/c19-12-3-1-11(2-4-12)16(23)10-28-18(25)8-7-17(24)21-15-6-5-13(22(26)27)9-14(15)20/h1-6,9H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFNRZSKFUZLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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